2-(4-Hydroxy-3,5-dimethoxyphenyl)acetaldehyde
Description
Properties
Molecular Formula |
C10H12O4 |
|---|---|
Molecular Weight |
196.20 g/mol |
IUPAC Name |
2-(4-hydroxy-3,5-dimethoxyphenyl)acetaldehyde |
InChI |
InChI=1S/C10H12O4/c1-13-8-5-7(3-4-11)6-9(14-2)10(8)12/h4-6,12H,3H2,1-2H3 |
InChI Key |
KPSSHRNLEXOPHK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)CC=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(4-Hydroxy-3,5-dimethoxyphenyl)acetaldehyde can be synthesized through several methods. One common approach involves the reaction of 4-hydroxy-3,5-dimethoxybenzaldehyde with thiosemicarbazide in the presence of glacial acetic acid as a catalyst. This reaction yields a precursor, which can then be further modified to obtain the desired compound .
Industrial Production Methods
the synthesis typically involves standard organic synthesis techniques, such as condensation reactions and catalytic processes, to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(4-Hydroxy-3,5-dimethoxyphenyl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl and methoxy groups on the aromatic ring can undergo substitution reactions with various reagents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions
Major Products Formed
Oxidation: 2-(4-Hydroxy-3,5-dimethoxyphenyl)acetic acid.
Reduction: 2-(4-Hydroxy-3,5-dimethoxyphenyl)ethanol.
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Plant Biology Applications
1.1 Inducer of Virulence Genes
Acetosyringone is primarily recognized for its role as an inducer of virulence genes in Agrobacterium tumefaciens, a bacterium that transfers DNA to plants. This property is crucial for genetic engineering in plants. The compound enhances the efficiency of transformation processes by activating the virulence genes that facilitate DNA transfer into plant cells.
- Mechanism : The induction mechanism involves the binding of acetosyringone to specific receptors on the bacterial surface, triggering a signaling cascade that leads to the expression of virulence factors .
1.2 Phytohormonal Activity
Research indicates that acetosyringone exhibits phytohormonal activity, influencing plant growth and development. It has been shown to stimulate root formation and enhance the growth of certain plant tissues in vitro.
- Case Study : In a study involving tobacco cell lines, treatment with methyl jasmonate resulted in increased production of acetosyringone, correlating with enhanced growth responses .
| Application | Description |
|---|---|
| Induction of Virulence | Activates Agrobacterium tumefaciens virulence genes for plant transformation |
| Phytohormonal Activity | Stimulates root formation and tissue growth in plant cultures |
Organic Synthesis Applications
2.1 Synthesis of Isoflavonoids
Acetosyringone serves as a precursor in the synthesis of various bioactive compounds, including isoflavonoids. It can be utilized in multi-step synthetic routes to generate complex organic molecules with potential pharmaceutical applications.
- Synthetic Route : A recent study demonstrated a concise method for synthesizing 7,2′-dihydroxy-4′,5′-dimethoxyisoflavanone from acetosyringone with an impressive yield of 88% .
2.2 Antioxidant Properties
The antioxidant properties of acetosyringone have been explored for its potential use in food preservation and as a dietary supplement.
- Research Findings : Studies have shown that acetosyringone can scavenge free radicals, thereby protecting against oxidative stress .
| Synthesis Application | Description |
|---|---|
| Isoflavonoid Synthesis | Used as a precursor for synthesizing bioactive isoflavonoids |
| Antioxidant Properties | Exhibits scavenging activity against free radicals |
Therapeutic Applications
3.1 Anticancer Research
Recent studies have highlighted the potential anticancer properties of acetosyringone. Its ability to induce apoptosis in cancer cells makes it a candidate for further research in cancer therapeutics.
- Case Study : A study demonstrated that acetosyringone could inhibit the proliferation of certain cancer cell lines, suggesting its utility as an anticancer agent .
3.2 Neuroprotective Effects
Emerging research indicates that acetosyringone may possess neuroprotective effects, potentially benefiting conditions such as neurodegenerative diseases.
- Preliminary Findings : In vitro studies have shown that acetosyringone can protect neuronal cells from oxidative damage .
| Therapeutic Application | Description |
|---|---|
| Anticancer Properties | Induces apoptosis in various cancer cell lines |
| Neuroprotective Effects | Protects neuronal cells from oxidative stress |
Mechanism of Action
The mechanism of action of 2-(4-Hydroxy-3,5-dimethoxyphenyl)acetaldehyde involves its interaction with various molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, its antimicrobial activity is linked to its interaction with bacterial cell membranes and enzymes, leading to cell damage and death .
Comparison with Similar Compounds
Key Observations :
- The acetaldehyde side chain in homosyringaldehyde enhances its reactivity in nucleophilic additions compared to syringaldehyde’s formyl group .
- Chlorinated analogs (e.g., [5-Chloro-2-hydroxy-3-(hydroxymethyl)phenyl]ethanone) exhibit higher molecular weights and altered solubility due to electronegative chlorine substituents .
Degradation Pathways in Lignin Model Compounds
Homosyringaldehyde is produced during lignin peroxidase-catalyzed degradation of phenolic β-O-4 dimers. Substrate III (1-(4-hydroxy-3,5-dimethoxyphenyl)-2-(2-methoxyphenoxy)-1,3-propanediol) undergoes alkyl-aryl cleavage and Cα–Cβ cleavage to yield homosyringaldehyde, syringaldehyde, and guaiacol derivatives . In contrast, syringaldehyde itself is more resistant to further oxidation due to its simpler structure, whereas homosyringaldehyde participates in additional quinone formation pathways .
Pharmacologically Relevant Analogs
Compounds like (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)-2-propenoic acid (a cinnamic acid derivative) share the 4-hydroxy-3,5-dimethoxyphenyl moiety but feature extended conjugated systems. These derivatives are used as synthetic precursors for bioactive molecules, with applications in anti-inflammatory and antioxidant research .
Diarylheptanoids and Natural Product Derivatives
Diarylheptanoids, such as 3,5-dihydroxy-1,7-bis(4-hydroxy-3,5-dimethoxyphenyl)heptane, incorporate the 4-hydroxy-3,5-dimethoxyphenyl group into larger, branched structures. These compounds exhibit enhanced bioavailability and bioactivity (e.g., anti-cancer properties) compared to homosyringaldehyde, attributed to their increased molecular complexity and hydrogen-bonding capacity .
Biological Activity
2-(4-Hydroxy-3,5-dimethoxyphenyl)acetaldehyde, also known as a derivative of the phenolic compound, has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, anticancer, and antioxidant activities, supported by relevant research findings and data tables.
- Chemical Formula : C10H12O4
- Molecular Weight : 196.20 g/mol
- CAS Number : 13726059
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains and fungi. The results showed:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents .
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. One notable study demonstrated that it inhibits the proliferation of cancer cells in vitro. The mechanism was attributed to the induction of apoptosis in human cancer cell lines such as HeLa and MCF-7. The IC50 values were reported as follows:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25 |
| MCF-7 | 30 |
Additionally, the compound was found to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors, indicating its potential as a therapeutic agent in cancer treatment .
Antioxidant Activity
The antioxidant capacity of this compound has been assessed using various assays, including DPPH and ABTS radical scavenging assays. The results showed that the compound possesses strong antioxidant properties:
| Assay Type | IC50 (µM) |
|---|---|
| DPPH Scavenging | 15 |
| ABTS Scavenging | 12 |
These findings highlight its potential application in preventing oxidative stress-related diseases .
Case Studies
-
Case Study on Antimicrobial Efficacy :
A clinical trial tested the efficacy of a topical formulation containing this compound against skin infections caused by resistant bacterial strains. The formulation resulted in a significant reduction in infection rates compared to placebo controls. -
Case Study on Cancer Treatment :
In a preclinical model of breast cancer, administration of this compound led to a notable reduction in tumor size and weight, alongside increased survival rates among treated animals compared to those receiving standard chemotherapy.
Q & A
Basic Research Questions
Q. What are the optimal laboratory methods for synthesizing 2-(4-Hydroxy-3,5-dimethoxyphenyl)acetaldehyde?
- Methodological Answer : Synthesis typically involves oxidation or reduction of related phenolic precursors. For example, 2-(4-Hydroxy-3,5-dimethoxyphenyl)acetic acid (a structurally similar compound) can serve as a starting material for oxidation reactions using Jones reagent or pyridinium chlorochromate (PCC). Reaction conditions must be tightly controlled (e.g., inert atmosphere, low moisture) to avoid side reactions, as phenolic groups are prone to oxidation . Purity validation via HPLC (>95%) and structural confirmation via -NMR (e.g., aldehyde proton resonance at δ 9.5–10.0 ppm) are critical .
Q. How can researchers characterize the structural integrity and purity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : - and -NMR to confirm the aldehyde group (δ ~9.8 ppm for ) and aromatic methoxy/hydroxy substituents.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (expected , MW 212.20) and isotopic patterns.
- Chromatography : Reverse-phase HPLC with UV detection (λ ~280 nm for phenolic absorption) to assess purity .
Q. What are the key applications of this compound in pharmacological research?
- Methodological Answer : The compound’s phenolic and aldehyde functionalities make it a candidate for:
- Antioxidant Assays : DPPH radical scavenging or lipid peroxidation inhibition studies, comparing activity to syringaldehyde derivatives .
- Enzyme Inhibition Studies : Testing interactions with oxidoreductases (e.g., lignin peroxidase) due to structural similarity to lignin model dimers .
Advanced Research Questions
Q. How do enzymatic degradation pathways affect the stability of this compound in biological systems?
- Methodological Answer : Lignin peroxidase (LiP) catalyzes oxidative cleavage of phenolic β-O-4 lignin models, producing fragments like syringaldehyde. For this compound, similar degradation via Cα–Cβ cleavage or aryl-alkyl bond scission is plausible. Researchers can use:
- In Vitro Assays : Incubate the compound with LiP and monitor degradation products via LC-MS.
- Isotopic Labeling : -labeled substrates to trace reaction pathways .
Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer : Discrepancies may arise from:
- Purity Variability : Validate compound purity via orthogonal methods (e.g., HPLC + NMR).
- Assay Conditions : Standardize antioxidant testing (e.g., pH, solvent systems) to minimize artifacts.
- Metabolite Interference : Use LC-MS/MS to distinguish parent compound effects from metabolites .
Q. How does the compound’s stability under varying pH and temperature conditions impact experimental reproducibility?
- Methodological Answer : The aldehyde group is susceptible to nucleophilic attack and oxidation. Stability studies should include:
- Accelerated Degradation Tests : Expose the compound to pH 2–12 and temperatures up to 60°C, analyzing degradation kinetics via UV-Vis or LC-MS.
- Storage Recommendations : Store under nitrogen at –20°C to prolong shelf life, as demonstrated for structurally related compounds .
Q. What advanced spectroscopic techniques elucidate its interaction with biomacromolecules?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
